

# Dichromic Acid in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Dichromic acid*

Cat. No.: *B8787550*

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## Introduction

**Dichromic acid** and its related Cr(VI) reagents have long served as powerful and versatile oxidizing agents in organic synthesis. Their ability to efficiently convert alcohols to carbonyl compounds has been instrumental in the construction of numerous complex organic molecules, including natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of common **dichromic acid**-based reagents, namely Jones reagent, Pyridinium Dichromate (PDC), and Sodium Dichromate.

**WARNING:** Chromium(VI) compounds are highly toxic and carcinogenic. All handling of these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

## Key Reagents and Applications

The choice of a specific chromium(VI) oxidant depends on the desired transformation and the sensitivity of the substrate.

- Jones Reagent (Chromic Acid in Acetone/Sulfuric Acid): A strong oxidizing agent that converts primary alcohols to carboxylic acids and secondary alcohols to ketones.<sup>[1][2]</sup> It is

prepared by dissolving chromium trioxide ( $\text{CrO}_3$ ) or a dichromate salt in a mixture of sulfuric acid and acetone.[3] Due to its high reactivity and acidic nature, it is not suitable for acid-sensitive substrates.

- **Pyridinium Dichromate (PDC):** A milder and more selective oxidizing agent compared to Jones reagent.[4][5] It is particularly useful for the oxidation of primary alcohols to aldehydes, as the reaction can be stopped at the aldehyde stage, especially when conducted in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).[5][6] In polar solvents like dimethylformamide (DMF), PDC can oxidize non-conjugated primary alcohols to carboxylic acids.[5] PDC is less acidic than the related pyridinium chlorochromate (PCC) and is therefore more suitable for acid-sensitive compounds.[5]
- **Sodium Dichromate ( $\text{Na}_2\text{Cr}_2\text{O}_7$ ):** A cost-effective and strong oxidizing agent often used in industrial processes.[7] In conjunction with sulfuric acid, it forms chromic acid in situ and can be used for various oxidations, including the conversion of primary alcohols to carboxylic acids and secondary alcohols to ketones.[2][3]

## Data Presentation

The following tables summarize representative quantitative data for the oxidation of various alcohols using **dichromic acid**-based reagents.

Table 1: Jones Oxidation of Alcohols

Substrate	Product	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference(s)
Cyclooctanol	Cyclooctanone	Acetone	2	20-35	81-85	[8]
2-Cyclohexanol	2-Cyclohexanone	Acetone	Not specified	Mild	81	[8]
Primary Alcohols (general)	Carboxylic Acids	Acetone	Varies	Varies	High	[1][3]
Secondary Alcohols (general)	Ketones	Acetone	Varies	Varies	High	[1][3]

Table 2: Pyridinium Dichromate (PDC) Oxidation of Alcohols

Substrate	Product	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Reference(s)
Primary Alcohols (general)	Aldehydes	CH <sub>2</sub> Cl <sub>2</sub>	Overnight	Room Temp	High	<a href="#">[5]</a> <a href="#">[6]</a>
Non-conjugated Primary Alcohols	Carboxylic Acids	DMF	Varies	Room Temp	High	<a href="#">[5]</a>
Allylic/Benzylic Primary Alcohols	Aldehydes	DMF	Varies	Room Temp	High	<a href="#">[5]</a>
Secondary Alcohols (general)	Ketones	CH <sub>2</sub> Cl <sub>2</sub>	Varies	Room Temp	High	<a href="#">[5]</a>
3-O-Decladinose derivative	3-keto derivative	CH <sub>2</sub> Cl <sub>2</sub>	Not specified	Room Temp	Not specified	<a href="#">[6]</a>

Table 3: Sodium Dichromate Oxidation of Alcohols

Substrate	Product	Co-reagent	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Reference(s)
Ethanol	Ethanal/ Ethanoic Acid	H <sub>2</sub> SO <sub>4</sub>	Water	Varies	<20	Not specified	[9]
Menthol	Menthone	H <sub>2</sub> SO <sub>4</sub>	Water	Varies	Rises to ~55	83-85	[10]
4-Nitrotoluene	4-Nitrobenzoic Acid	H <sub>2</sub> SO <sub>4</sub>	Water	10 min (heating)	100	Not specified	[11]
Primary Benzylic Alcohols	Aldehydes	AlCl <sub>3</sub>	Solid Phase	0.5-2 h	Room Temp	85-95	[7]
Secondary Benzylic Alcohols	Ketones	AlCl <sub>3</sub>	Solid Phase	0.5-2 h	Room Temp	90-96	[7]

## Experimental Protocols

### Protocol 1: Jones Oxidation of a Secondary Alcohol (e.g., Cyclooctanol to Cyclooctanone)

Materials:

- Cyclooctanol
- Chromium trioxide (CrO<sub>3</sub>)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Acetone
- Isopropyl alcohol

- Sodium bicarbonate
- Anhydrous sodium sulfate
- Ether or other suitable extraction solvent

#### Procedure:

- **Preparation of Jones Reagent:** In a well-ventilated fume hood, dissolve 67 g of chromium trioxide in 125 mL of distilled water. To this solution, cautiously add 58 mL of concentrated sulfuric acid. The total volume should not exceed 225 mL.
- **Reaction Setup:** In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 64 g (0.5 mole) of cyclooctanol in 1.25 L of acetone.
- **Oxidation:** Cool the vigorously stirred solution to approximately 20°C using a water bath. Add the Jones reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature below 35°C. Continue the addition until the characteristic orange color of the reagent persists for about 20 minutes.<sup>[8]</sup>
- **Quenching:** Add isopropyl alcohol dropwise to the reaction mixture until the excess orange Cr(VI) is destroyed and a green precipitate of Cr(III) salts is formed.
- **Work-up:** Cautiously add sodium bicarbonate in small portions until the solution is neutral. Filter the suspension and wash the filter cake with acetone.
- **Extraction and Purification:** Combine the filtrate and washings. Remove the acetone by rotary evaporation. Add water to the residue and extract with ether. Wash the combined ether extracts with saturated sodium bicarbonate solution and then with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude cyclooctanone. The product can be further purified by distillation.

## Protocol 2: Pyridinium Dichromate (PDC) Oxidation of a Primary Alcohol to an Aldehyde

#### Materials:

- Primary alcohol
- Pyridinium Dichromate (PDC)
- Molecular sieves (optional, but recommended)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Celite
- Water
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- **Reaction Setup:** To a stirred suspension of the primary alcohol (1 equivalent) and powdered molecular sieves in dichloromethane, add pyridinium dichromate (2.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.<sup>[6]</sup> The addition of molecular sieves or Celite can help to prevent the formation of a tar-like residue.<sup>[4][6]</sup>
- **Reaction:** Stir the mixture overnight at room temperature. A brown, tar-like material may precipitate during the reaction.<sup>[6]</sup>
- **Work-up:** Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.
- **Extraction and Purification:** Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used for the next step or purified by column chromatography if necessary.<sup>[6]</sup>

## Protocol 3: Sodium Dichromate Oxidation of an Aromatic Side Chain (e.g., 4-Nitrotoluene to 4-Nitrobenzoic Acid)

#### Materials:

- 4-Nitrotoluene
- Sodium dichromate dihydrate ( $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Water
- Ethanol (for recrystallization)

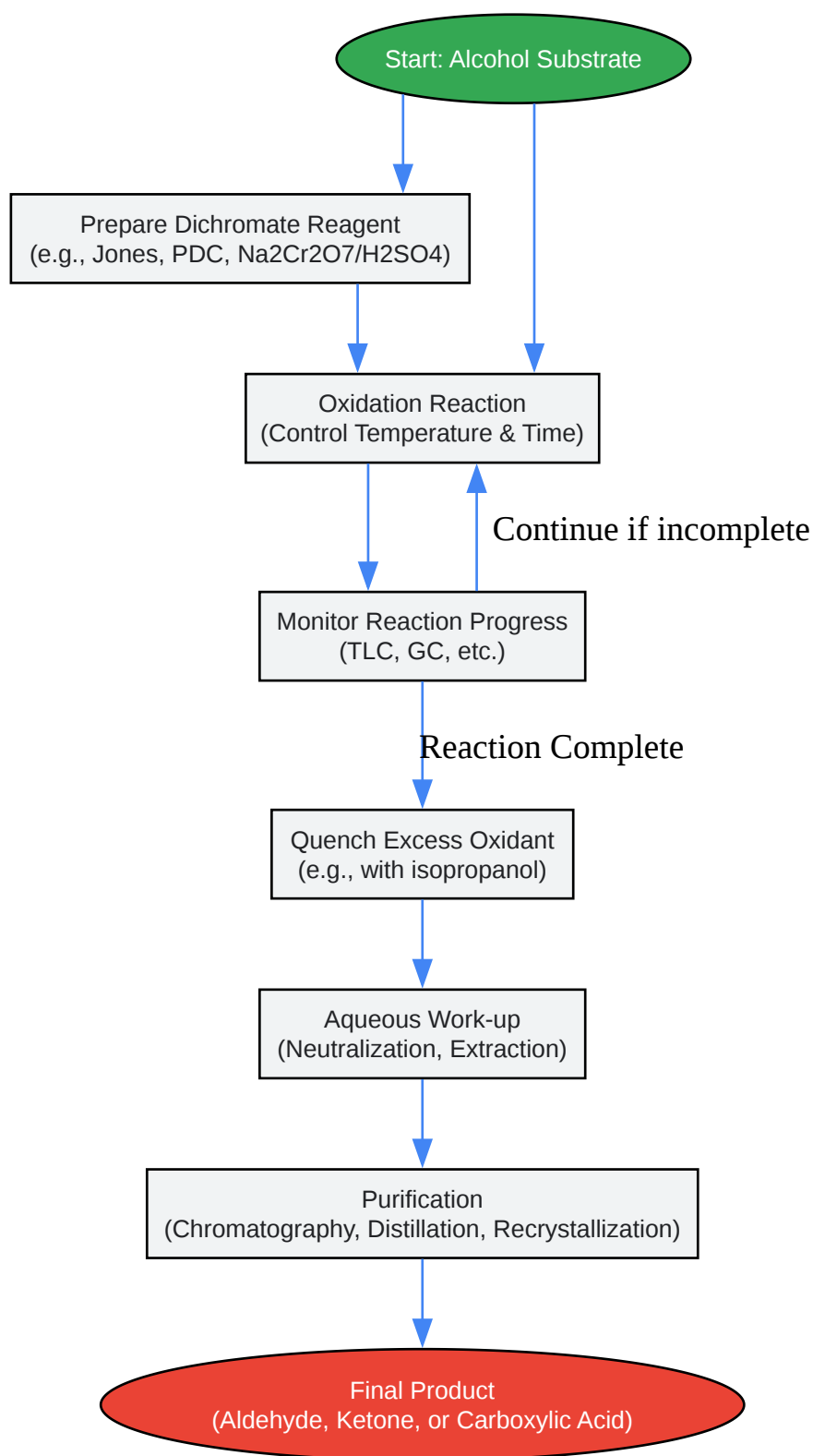
#### Procedure:

- **Reaction Setup:** In a 50 mL Erlenmeyer flask, add 1.5 g of 4-nitrotoluene and carefully add 5 mL of concentrated sulfuric acid. Swirl the flask until the 4-nitrotoluene has dissolved.
- **Oxidation:** In a separate beaker, prepare the oxidizing solution by dissolving 4.5 g of sodium dichromate dihydrate in 8 mL of water. Cautiously add this solution dropwise to the 4-nitrotoluene solution with continuous swirling. The temperature will increase.
- **Reaction Completion:** After the addition is complete, heat the reaction mixture in a boiling water bath for 10 minutes. The color of the solution will change from orange to green.[\[11\]](#)
- **Work-up and Purification:** Cool the reaction mixture in an ice bath. Slowly add water to the solution with continuous swirling until the total volume reaches approximately 35 mL. Heat the solution to  $100^\circ\text{C}$  for 10 minutes to dissolve impurities. Allow the solution to cool, and then collect the solid product by filtration. Wash the product with cold water. Recrystallize the crude product from a minimum volume of hot ethanol to obtain pure 4-nitrobenzoic acid.[\[11\]](#)

## Signaling Pathways and Experimental Workflows

### General Workflow for Dichromate Oxidation

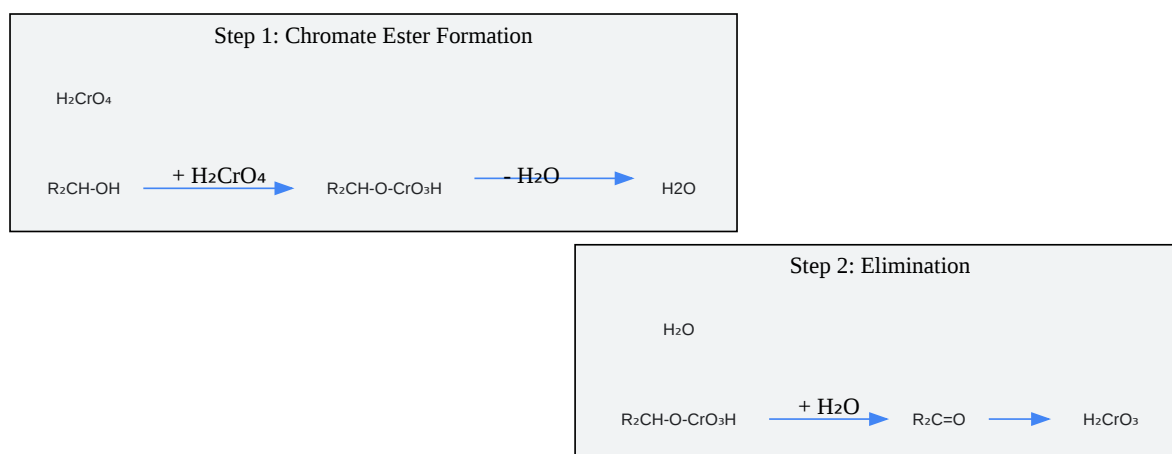




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Caption: General experimental workflow for the oxidation of an alcohol using a dichromate-based reagent.

## Mechanism of Jones Oxidation

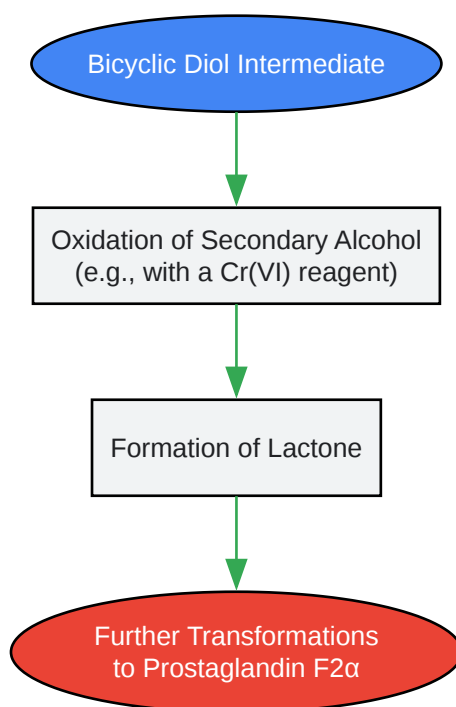


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Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol to a ketone.

## Application in Complex Synthesis: Corey's Prostaglandin Synthesis

In one of the key steps of the total synthesis of Prostaglandin F2 $\alpha$ , a lactone intermediate is oxidized. While the original Corey synthesis often employs Collins reagent (another Cr(VI) oxidant), the principle is analogous to oxidations with other dichromate-based reagents. The workflow illustrates the oxidation of a diol intermediate to a lactone, a crucial transformation in the synthetic route.



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Caption: A key oxidation step in the Corey synthesis of Prostaglandin F2α.

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